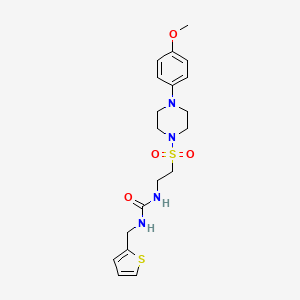
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of urea, thiourea, sulfonamide, and carbamate derivatives related to "1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and assessed for antimicrobial and antioxidant activities. These compounds were characterized through IR, NMR, and mass spectral data, with in silico molecular docking studies indicating potential against specific biological targets (Chandrasekhar et al., 2019).
Environmental Degradation and Effects
Research on the degradation of sulfonylurea herbicides, which share structural similarities with the compound , has provided insight into their stability and environmental impact. Studies have shown how factors like soil pH and water content influence the degradation rates of these herbicides, highlighting the importance of understanding these compounds' behavior in environmental contexts (Hultgren et al., 2002).
Antiviral and Antimicrobial Applications
Derivatives have also been explored for their potential antiviral and antimicrobial properties, with some compounds showing promising activity against specific pathogens. This research suggests potential applications in developing new therapeutic agents (Selvakumar et al., 2018).
Enzyme Inhibition for Therapeutic Targeting
Another significant area of application is the inhibition of specific enzymes, such as carbonic anhydrases, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer. Piperazinyl-ureido moieties have been incorporated into sulfamates to evaluate their inhibitory activity against various carbonic anhydrase isoforms, demonstrating potential as lead compounds for further drug development (Congiu et al., 2015).
Propiedades
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-17-6-4-16(5-7-17)22-9-11-23(12-10-22)29(25,26)14-8-20-19(24)21-15-18-3-2-13-28-18/h2-7,13H,8-12,14-15H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJRKLLRGIJRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)
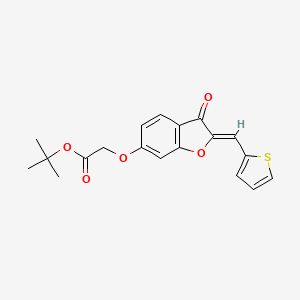
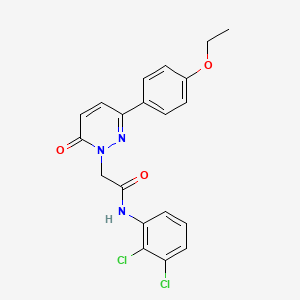
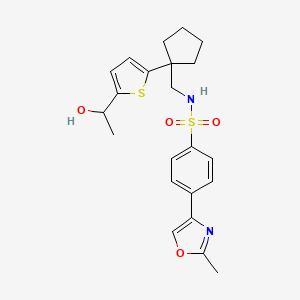
![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2377531.png)
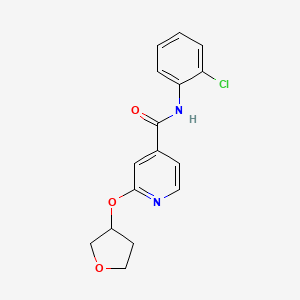

![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)
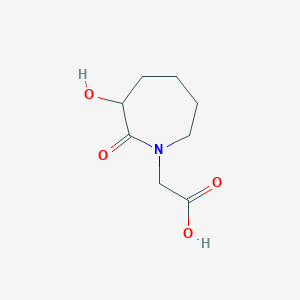
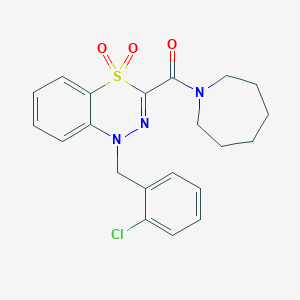

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)